1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
Description
1-(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and an N-methylmethanamine moiety at position 5 of the pyrazole ring (Fig. 1). Its molecular formula is C₈H₁₁F₄N₃ (calculated molecular weight: 225.19 g/mol). The compound is structurally designed to leverage the electron-withdrawing properties of the trifluoromethyl group and the metabolic stability conferred by fluorine atoms. Available data indicate a purity of ≥95%, though its synthesis route remains undocumented in public literature .
Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and microbial pathogens.
Properties
IUPAC Name |
1-[2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F4N3/c1-13-5-6-4-7(8(10,11)12)14-15(6)3-2-9/h4,13H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWVWHPIWXYIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is a derivative of pyrazole, featuring a trifluoromethyl group and a fluoroethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
Chemical Structure
The chemical structure can be represented as follows:
- Molecular Formula : C₈H₉F₄N₃
- CAS Number : 2098127-53-6
- SMILES Notation : Cn1cc(c(c1C(F)(F)F)C(CF)N(C)C)N
Pharmacological Properties
Research indicates that compounds containing pyrazole rings often exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific activity of this compound has not been extensively documented; however, related pyrazole derivatives have shown promise in several studies:
- Antitumor Activity : Some pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
- Antimicrobial Effects : Pyrazole derivatives are known for their antibacterial and antifungal properties, which could be relevant for this compound as well.
- CNS Activity : Certain pyrazole compounds have demonstrated neuroprotective effects, indicating potential use in treating neurodegenerative diseases.
Toxicological Profile
The toxicity profile of similar compounds suggests that they may pose risks if not handled properly. For instance:
- Acute Toxicity : Compounds with similar structures have been classified as toxic if ingested, with potential effects including skin irritation and respiratory distress.
- Safety Precautions : Use of personal protective equipment (PPE) is recommended when handling these substances due to their hazardous nature.
Data Table
The following table summarizes key properties and findings related to the compound:
| Property | Value/Description |
|---|---|
| Molecular Weight | 205.17 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity | H301 (Toxic if swallowed), H315 (Causes skin irritation) |
| Biological Activities | Antitumor, antimicrobial, CNS activity potential |
| Safety Precautions | Use PPE; handle under fume hood |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, particularly in the treatment of:
- Cancer : Research indicates that pyrazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. The trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, making it a candidate for further development in oncology .
- Neurological Disorders : The unique pyrazole structure has been linked to neuroprotective effects, potentially offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that similar compounds can modulate neurotransmitter systems, which could be beneficial in managing these disorders .
Agricultural Science
The compound's fluorinated structure may provide advantages in agrochemical applications:
- Pesticides and Herbicides : Fluorinated compounds often exhibit increased potency and selectivity against pests and weeds. Preliminary studies suggest that derivatives of this compound could serve as effective agrochemicals, reducing the environmental impact compared to traditional agents .
- Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator, promoting growth or enhancing resistance to stressors such as drought or salinity .
Material Science
Research into the material properties of this compound is ongoing:
- Polymer Chemistry : The incorporation of fluorinated pyrazole derivatives into polymer matrices may improve thermal stability and chemical resistance. This could lead to the development of advanced materials suitable for harsh environments .
- Nanotechnology : There is interest in using this compound as a precursor for synthesizing nanomaterials with specific electronic or optical properties, which could have applications in sensors and electronics .
Case Studies
Several case studies have documented the applications of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized in Table 1.
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Observations:
Substituent Effects :
- The 2-fluoroethyl group in the target compound may enhance lipophilicity compared to analogs with methyl or phenyl groups (e.g., compound in ).
- Trifluoromethyl (-CF₃) is a conserved feature across analogs, improving metabolic stability and binding affinity to hydrophobic pockets .
Functional Group Variations: Replacement of the N-methylmethanamine with a urea group (as in ) introduces hydrogen-bonding capacity, critical for enzyme inhibition. The imidazolidinone ring in adds conformational rigidity, likely enhancing target selectivity.
Biological Activity: The urea derivative () exhibits antimalarial activity by targeting Plasmodium falciparum, while the imidazolidinone-carboxamide () acts as an orally bioavailable ADAMTS7 inhibitor, relevant in cardiovascular disease.
Physicochemical and Pharmacokinetic Considerations
- Solubility : Hydrochloride salt derivatives (e.g., ) improve aqueous solubility, a common strategy for amine-containing drugs.
Preparation Methods
Synthesis of the Trifluoromethyl-Substituted Pyrazole Core
The key intermediate for the target compound is a trifluoromethyl-substituted pyrazole, specifically 1-methyl-3-(trifluoromethyl)-1H-pyrazole or its regioisomer 1-methyl-5-(trifluoromethyl)-1H-pyrazole. These pyrazoles serve as the scaffold for further substitution.
- Starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, a one-step cyclization with methylhydrazine derivatives is used to form regioisomeric pyrazoles bearing trifluoromethyl groups at the 3rd or 5th position.
- The reaction is often conducted in ethanol with triethylamine as a base, heating at around 85 °C for 12 hours to afford the pyrazol-3-amine intermediate with yields around 38%.
- Separation of regioisomers is achieved based on boiling point and pressure diagram analysis to enhance selectivity.
Table 1: Key Reaction Conditions for Pyrazole Core Synthesis
Formation of N-Methylmethanamine Side Chain
The N-methylmethanamine moiety is introduced through reductive amination or nucleophilic substitution steps:
- The pyrazole bearing the fluoroethyl substituent is reacted with formaldehyde and methylamine or their equivalents under reductive amination conditions.
- Alternatively, direct nucleophilic substitution on a suitable precursor with N-methylmethanamine can be employed.
- These steps require careful control of pH and temperature to maintain the integrity of the trifluoromethyl and fluoroethyl groups.
Representative Synthetic Route Summary
A plausible synthetic sequence based on literature precedents and analogous compounds is:
- Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole core via cyclization of trifluoromethylated ketone precursors with methylhydrazine derivatives.
- N-alkylation with 2-fluoroethyl halide to introduce the fluoroethyl group at the N-1 position of the pyrazole.
- Installation of N-methylmethanamine side chain through reductive amination or substitution reactions on the appropriate intermediate.
- Purification and isolation by chromatography or crystallization to obtain the target compound with high purity.
Research Findings and Optimization Notes
- The regioselectivity in pyrazole formation can be optimized by controlling reaction temperature and solvent, as well as by employing selective crystallization or distillation techniques.
- Stability of trifluoromethylhydrazine intermediates is limited in solution; thus, one-pot procedures and immediate use of intermediates improve yields and reduce side-products.
- Use of strong acids in cyclization steps suppresses undesired des-CF3 side products, enhancing the yield of trifluoromethylated pyrazoles.
- Alkylation yields vary depending on the alkylating agent and reaction conditions; methyl triflate offers high methylation efficiency, whereas fluoroethylation yields are moderate and require optimization.
Data Table: Summary of Key Preparation Steps and Yields
Q & A
Q. Key Considerations :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
- Monitor reaction progress by TLC or LC-MS to detect byproducts.
Advanced: How can reaction conditions be optimized to minimize byproduct formation during the fluoroethylation step?
Answer:
Byproduct formation (e.g., over-alkylation or hydrolysis) can be mitigated by:
- Controlled Stoichiometry : Use a 1.1:1 molar ratio of 2-fluoroethyl chloride to pyrazole intermediate to avoid excess alkylating agent .
- Base Selection : Replace K₂CO₃ with NaOEt in ethanol under reflux, which enhances nucleophilicity and reduces side reactions (yields: 75–85%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility, while THF may reduce hydrolysis risks .
Q. Table 1. Optimization of Fluoroethylation
| Base | Solvent | Temperature | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | RT | 60–70 | 10–15 |
| NaOEt | EtOH | Reflux | 75–85 | 5–8 |
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm for H-4), N-methyl group (δ 2.2–2.5 ppm), and fluoroethyl chain (δ 4.5–4.7 ppm for CH₂F) .
- ¹⁹F NMR : Confirm fluorine environments (δ -70 to -80 ppm for CF₃; δ -210 to -220 ppm for CH₂F) .
- HRMS : Validate molecular formula (e.g., C₉H₁₂F₄N₃ requires m/z 254.0922) .
Advanced: How can researchers resolve contradictory data regarding the compound’s stability under acidic conditions?
Answer:
Contradictions in stability studies (e.g., degradation vs. inertness) require:
- pH-Dependent Kinetics : Perform accelerated stability testing (e.g., 0.1 M HCl, 40°C) with HPLC monitoring. Compare degradation products (e.g., hydrolyzed pyrazole) across studies .
- Structural Insights : Use X-ray crystallography to identify labile bonds. For example, the fluoroethyl group’s C-F bond may hydrolyze faster than the CF₃ group .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict hydrolysis pathways and transition states .
Advanced: What strategies are effective for scaling up the synthesis while maintaining enantiomeric purity (if applicable)?
Answer:
While the compound lacks chiral centers, enantiopure analogs may require:
- Chiral Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) for resolution .
- Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry .
Basic: How do the trifluoromethyl and fluoroethyl groups influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : LogP increases by ~0.5–1.0 units due to CF₃ and CH₂F groups, enhancing membrane permeability .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism (CYP450 inhibition assays show >80% stability in microsomes) .
- Solubility : Aqueous solubility decreases; use co-solvents (e.g., DMSO/PBS) for in vitro assays .
Advanced: How can researchers validate the compound’s biological activity while accounting for potential fluorinated metabolites?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
